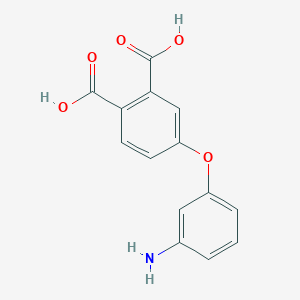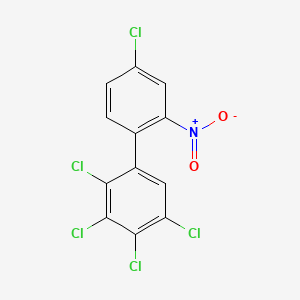![molecular formula C8H17OPSi B14305032 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one CAS No. 116447-94-0](/img/structure/B14305032.png)
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one: is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one typically involves the reaction of a suitable phosphine with a silane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the silicon-phosphorus bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: This includes antifungal and antibacterial properties .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action for 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one involves its ability to participate in various chemical reactions due to the presence of reactive phosphorus and silicon atoms. These atoms can interact with other molecules, leading to the formation of new bonds and the generation of different products. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane 1-oxide
Comparison: Compared to similar compounds, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is unique due to the presence of a carbonyl group at the 1-position. This carbonyl group can significantly influence the compound’s reactivity and its ability to participate in various chemical reactions. Additionally, the bicyclic structure incorporating both phosphorus and silicon atoms provides a distinct set of chemical properties that can be leveraged in different applications .
Eigenschaften
CAS-Nummer |
116447-94-0 |
|---|---|
Molekularformel |
C8H17OPSi |
Molekulargewicht |
188.28 g/mol |
IUPAC-Name |
5-methyl-1λ5-phospha-5-silabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C8H17OPSi/c1-11-6-2-4-10(9,8-11)5-3-7-11/h2-8H2,1H3 |
InChI-Schlüssel |
SIOLTKUASHCMMF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]12CCCP(=O)(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


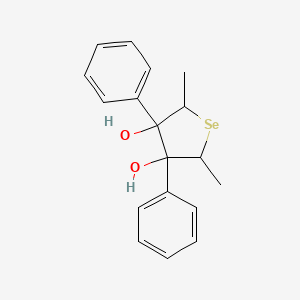
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
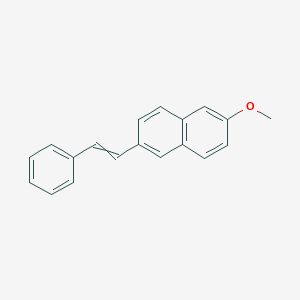
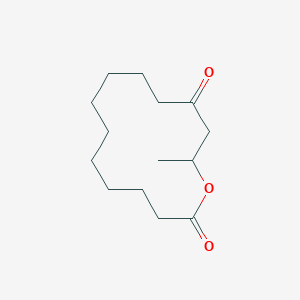
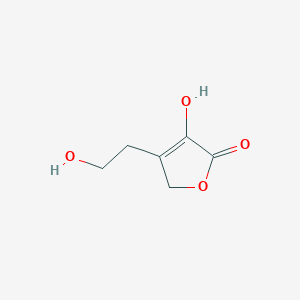
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)

![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

